molecular formula C18H17N3O2 B2727964 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide CAS No. 941965-62-4

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide

Cat. No. B2727964
M. Wt: 307.353
InChI Key: UFUBARNSYFVAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide” is a chemical compound with the molecular formula C17H16N4O4S and a molecular weight of 372.4 . It’s also known by the registry number ZINC000012180801 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]pyrimidin-4-one core, which is substituted at the 2 and 7 positions with methyl groups, at the 3 position with a benzamide group, and at the 4 position with an oxo group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.4 . The solubility of this compound in DMSO is currently unknown .

Scientific Research Applications

Cancer Treatment Research

  • N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, a related compound, was identified as a potent inhibitor of kinesin spindle protein (KSP) with potential as an anticancer agent. It showed notable in vivo efficacy and a favorable pharmacokinetic profile (Theoclitou et al., 2011).

Antiproliferative Activity

  • The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated significant inhibition against various human cancer cell lines, showing promising anticancer activity. This highlights the potential of pyrimidine derivatives in cancer treatment research (Huang et al., 2020).

Insecticidal and Antibacterial Potential

  • Pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antimicrobial activities. This suggests the applicability of pyrimidine derivatives in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).

Structural Chemistry

  • Studies on the conformational equilibrium and solvent dependence of N-(pyrimidin-2-yl)pentafluorobenzamide indicate potential applications in understanding molecular structures and interactions (Forbes, Beatty, & Smith, 2001).

Antimicrobial Research

  • Synthesis of new pyrimidine derivatives and their evaluation as antimicrobial agents suggest a possible role in developing new antibiotics or antifungal medications (Hossan et al., 2012).

Pharmacological Screening

  • Newly synthesized pyrimidine derivatives have been screened for antibacterial and antifungal activities, further emphasizing the potential of pyrimidine compounds in pharmacological applications (Khan et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential anti-HIV-1 activity . Given its structural features, it may also be of interest for the development of new hits in drug discovery .

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-4-7-14(8-5-11)17(22)20-16-13(3)19-15-9-6-12(2)10-21(15)18(16)23/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUBARNSYFVAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.